6-Bromo-8-fluoro-2H-chromen-2-one
Description
Properties
Molecular Formula |
C9H4BrFO2 |
|---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
6-bromo-8-fluorochromen-2-one |
InChI |
InChI=1S/C9H4BrFO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |
InChI Key |
FLJRBPMMIYVIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Construction of the coumarin core,
- Selective halogenation at desired positions (bromination and fluorination),
- Purification and characterization.
Analytical Data and Characterization
- Melting Point : Typically ranges around 206–208 °C for related bromo-fluoro coumarins.
- NMR Spectroscopy :
- ^1H NMR shows characteristic aromatic proton shifts with coupling constants indicative of substitution pattern.
- ^19F NMR confirms fluorine incorporation.
- IR Spectroscopy : Presence of C=O stretch (~1716 cm^-1), C–Br (~864 cm^-1), and C–F (~1411 cm^-1) bands confirm functional groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the bromofluoro substitution pattern.
Summary Table of Preparation Methods
Chemical Reactions Analysis
6-Bromo-8-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium azide or alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazoles.
Scientific Research Applications
6-Bromo-8-fluoro-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms enhance its ability to interact with biological molecules, leading to its antiproliferative and antimicrobial activities . The compound can inhibit enzymes involved in cell proliferation and inflammation, making it a potential candidate for drug development .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
6-Bromo-2-methylchromone vs. 6-Fluoro-2-methylchromone
Melting Points :
- 6-Bromo-2-methylchromone : 118–120°C (synthesized in 69% yield) .
- 6-Fluoro-2-methylchromone : 102–103°C (synthesized in 88% yield) .
- Analysis : The bromo substituent increases the melting point compared to the fluoro analog, likely due to enhanced molecular symmetry and stronger van der Waals interactions from bromine’s larger atomic radius. Fluorine’s smaller size and higher electronegativity reduce intermolecular forces, lowering the melting point.
Spectral Data :
- C=O Stretching (IR) :
- 6-Bromo-2-methylchromone: 1676 cm⁻¹ .
- 6-Fluoro-2-methylchromone: 1685 cm⁻¹ .
- Explanation : The fluoro substituent’s stronger electron-withdrawing effect increases the carbonyl group’s polarity, raising the C=O stretching frequency.
6-Methoxy-2-methylchromone
- Melting Point : 107–108°C (69% yield) .
- Comparison : The methoxy group (electron-donating) results in a lower C=O stretching frequency (1675 cm⁻¹) compared to the fluoro derivative, highlighting electronic modulation by substituents.
Bromo-Fluoro Synergy in Heterocycles
- 6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (): This compound shares a bromo-fluoro substitution pattern on a heterocyclic core.
- Quinolinone Derivatives (): 5-Bromo-8-fluoroquinolin-2(1H)-one (similarity score: 0.91): The bromo-fluoro motif in quinolinones is associated with improved pharmacokinetic properties, suggesting analogous benefits for chromones.
Molecular Weight and Functional Group Impact
- 6-Bromo-8-fluoro-2H-chromene-3-sulfonyl chloride (): Molecular weight: 327.55 (vs. ~244–250 for non-sulfonylated chromones). Key Difference: The sulfonyl group increases molecular weight and alters solubility/reactivity, limiting direct comparison but underscoring the role of functional groups in property modulation.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide), CCl₄ | 60–75% | Analogous to |
| Fluorination | Selectfluor, DMF, K₂CO₃, 80°C | 40–55% |
How can SHELXL be optimized for refining the crystal structure of this compound, particularly with high-resolution or twinned data?
Answer:
For high-resolution
- Use anisotropic displacement parameters for heavy atoms (Br, F) to model thermal motion accurately.
- Apply hydrogen bond restraints (DFIX, DANG commands) based on geometric analysis of intermolecular interactions .
For twinned - Employ the TWIN/BASF commands in SHELXL to refine twin fractions and lattice parameters.
- Validate refinement with R₁(F² > 2σ) < 0.05 and wR₂ < 0.15 thresholds .
Example workflow :
Integrate HKL data with TWINABS for absorption correction.
Refine twin law using HTAF/TWIN in SHELXL.
Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
What strategies are effective in analyzing contradictory spectroscopic and crystallographic data for halogenated chromenones?
Answer:
Contradictions often arise from:
- Polymorphism : Use DSC/TGA to confirm thermal stability and PXRD to identify phases.
- Dynamic vs. static disorder : Compare NMR (solution-state) and XRD (solid-state) data.
Methodology :
Cross-validation : Match NMR chemical shifts (δ ≈ -110 to -120 ppm for aromatic F) with XRD-derived torsion angles .
Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental bond lengths .
Electron density maps : Analyze residual density peaks (>0.3 eÅ⁻³) to detect unresolved solvent/co-crystallized molecules .
Which spectroscopic techniques are most reliable for characterizing the substitution pattern of this compound?
Answer:
- NMR : Coupling patterns (e.g., doublets for H-3/H-4) confirm chromenone ring conformation.
- NMR : Single peak near -115 ppm indicates para-substituted fluorine .
- HRMS : Exact mass (calc. for C₉H₅BrFO₂: 256.94 g/mol) confirms molecular formula .
Key data : - SMILES : Brc1cc2c(cc1F)oc(=O)cc2 (validated via PubChem ).
How do the positions of bromo and fluoro substituents affect the electronic properties and reactivity of this compound compared to its analogs?
Answer:
- Electron-withdrawing effects : Bromo (σₚ ≈ 0.23) and fluoro (σₚ ≈ 0.06) groups decrease electron density at the chromenone core, enhancing electrophilic reactivity at C-3.
- Computational insights :
- Compare hydrolysis rates under basic conditions (pH 10): Halogenated derivatives show 2× slower degradation than non-halogenated analogs .
What methodologies are recommended for assessing the intermolecular interactions and hydrogen-bonding networks in this compound crystals?
Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., motifs for dimeric interactions) using Etter’s formalism .
- Hirshfeld surfaces : Quantify contact contributions (e.g., Br···H ≈ 12%, F···H ≈ 8%) with CrystalExplorer.
Case study : - In a related structure (PubChem CID 168237934), Br···O interactions (3.2 Å) stabilize layered packing .
How can researchers address discrepancies between computational predictions and experimental results in the reactivity of this compound?
Answer:
- Solvent effects : Include implicit solvent models (e.g., CPCM in Gaussian) to match experimental reaction rates.
- Transition state analysis : Use QM/MM to model steric hindrance from bulky substituents.
Example : - Predicted nucleophilic attack at C-3 (DFT) may not align with experimental regioselectivity due to solvent-assisted proton shuffling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
